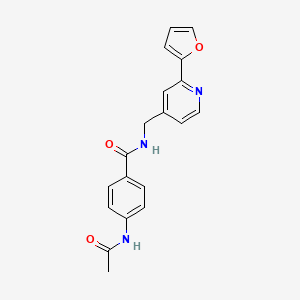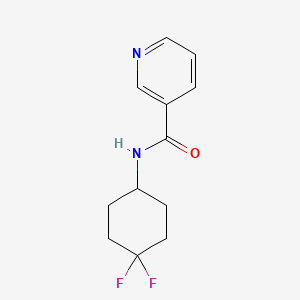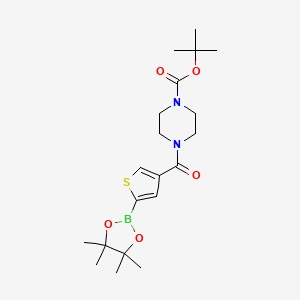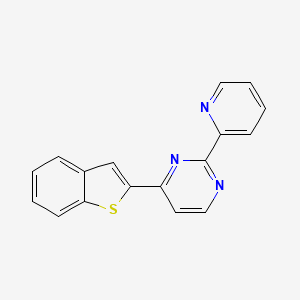
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C17H11N3S and its molecular weight is 289.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis :
- Özdemir et al. (2015) explored the synthesis of a compound related to 4-(1-Benzothiophen-2-yl)-2-(2-pyridinyl)pyrimidine, focusing on its structural and spectroscopic characteristics. They used FT-IR, NMR, and X-ray diffraction methods for characterization, and also investigated its molecular electrostatic potential and non-linear optical properties (Özdemir et al., 2015).
Optoelectronic and Charge Transport Properties :
- Research by Irfan et al. (2017) on star-shaped compounds derived from 4,6-di(anthracenothiophen-2-yl)pyrimidine, a relative of this compound, showed that these compounds could be used to tune optoelectronic, charge transport, and nonlinear optical properties for potential applications in multifunctional materials (Irfan et al., 2017).
Antimicrobial and Molecular Docking Studies :
- Elangovan et al. (2021) synthesized a novel compound from pyridine-4-carboxaldehyde and sulfadiazine, which bears structural similarity to this compound. They conducted antimicrobial activity studies and molecular docking analyses to understand its potential biological applications (Elangovan et al., 2021).
Coordination Chemistry and Solution Structures :
- Yu et al. (2012) studied the interactions between 4-(pyridin-2-yl)pyrimidine and diperoxidovanadate complexes. Their work focused on understanding coordination reaction equilibria and solution structures, which are essential for the development of coordination compounds (Yu et al., 2012).
Antiproliferative Activity Toward Cancer Cell Lines :
- Determann et al. (2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, structurally related to this compound, and demonstrated their ability to inhibit cancer-related protein kinases. They found these compounds to exhibit antiproliferative activity against several cancer cell lines (Determann et al., 2012).
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S/c1-2-7-15-12(5-1)11-16(21-15)13-8-10-19-17(20-13)14-6-3-4-9-18-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSGBJHEGZOYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
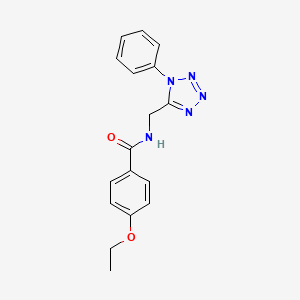

![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)
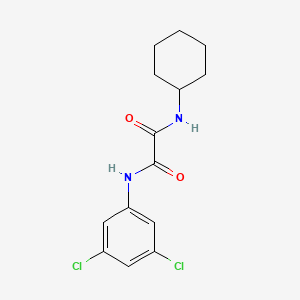
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
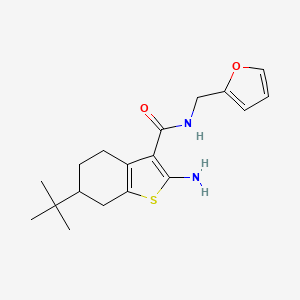
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)
